N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
The compound N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic molecule that likely exhibits interesting chemical and biological properties due to its structural features. While the specific compound is not directly studied in the provided papers, similar compounds with thiophene and biphenyl moieties have been synthesized and characterized, suggesting that the compound may also be synthesized and studied using similar methods.
Synthesis Analysis
The synthesis of related compounds involves the reaction of appropriate carboxylic acid derivatives with amines or other nucleophiles. For example, N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide was synthesized and characterized by elemental analysis, FTIR, NMR, and X-ray diffraction . Similarly, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was synthesized and its structure was determined by X-ray diffraction . These methods could potentially be adapted for the synthesis of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, the dihedral angles between aromatic rings and the presence of intramolecular hydrogen bonds have been reported . The crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide also exhibits intra- and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For example, N-glycosyl-thiophene-2-carboxamides were synthesized and their effects on cell growth were studied, indicating that the functional groups on the thiophene ring can interact with biological systems . The study of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide included antimicrobial activity assays, demonstrating the potential for these compounds to act as bioactive agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using spectroscopic techniques and computational methods. Vibrational properties were studied by FTIR and FT-Raman spectroscopy, and quantum chemical calculations were used to predict normal modes . Density functional theory (DFT) and Møller-Plesset (MP2) calculations were employed to explore the geometries and stability of various conformers of thiophene-2-carboxamides . These studies provide insights into the stability, reactivity, and potential applications of the compounds.
properties
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2OS/c1-21-11-13-24(14-12-21)28-29(26-9-5-6-10-27(26)32-28)34-20-19-31-30(33)25-17-15-23(16-18-25)22-7-3-2-4-8-22/h2-18,32H,19-20H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEESVFNYOGQPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide |
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